Vilazodone N-Oxide-d4
Description
Properties
Molecular Formula |
C₂₆H₂₃D₄N₅O₃ |
|---|---|
Molecular Weight |
461.55 |
Synonyms |
5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-4-oxido-1-piperazinyl]-2-benzofurancarboxamide-d4 |
Origin of Product |
United States |
In Vitro and in Vivo Metabolic Pathway Elucidation of Vilazodone and Its N Oxide Analog
Enzyme-Mediated Formation of Vilazodone (B1662482) N-Oxide
The transformation of vilazodone into its N-oxide metabolite is a complex process involving multiple enzyme systems. Both cytochrome P450 (CYP) and non-CYP enzymes contribute to this pathway.
Investigation of Cytochrome P450 Isoenzymes (CYP3A4, CYP2C19, CYP2D6) in N-Oxidation
Vilazodone undergoes extensive metabolism in the liver, with CYP enzymes playing a crucial role. nih.govnih.gov Among these, CYP3A4 is the primary isoenzyme responsible for the oxidative metabolism of vilazodone. nih.govnih.govmsnlabs.comnih.gov While CYP3A4 is the major contributor, CYP2C19 and CYP2D6 are also involved, albeit to a lesser extent. nih.govnih.govmsnlabs.com
Table 1: Contribution of CYP Isoenzymes to Vilazodone Metabolism
| Enzyme | Role in Metabolism | Reference |
|---|---|---|
| CYP3A4 | Primary | nih.govnih.govmsnlabs.comnih.gov |
| CYP2C19 | Minor | nih.govnih.govmsnlabs.com |
| CYP2D6 | Minor | nih.govnih.govmsnlabs.com |
Role of Flavin-Containing Monooxygenases (FMO) in N-Oxide Biotransformation
In addition to CYP enzymes, evidence suggests that Flavin-Containing Monooxygenases (FMO) may participate in the N-oxidation of vilazodone. fda.gov FMOs are a separate class of enzymes also located in the endoplasmic reticulum of liver cells that are known to oxygenate nitrogen-containing compounds. fda.gov A review of vilazodone's metabolism indicated that an FMO enzyme might play a role in the formation of the N-oxide metabolite. fda.gov This suggests that the N-oxidation of vilazodone is not exclusively dependent on the CYP450 system.
Metabolite Identification and Characterization in Biological Systems
The identification of vilazodone metabolites, including Vilazodone N-Oxide, has been accomplished through studies using both in vitro laboratory systems and in vivo animal models.
In Vitro Studies Using Hepatic Microsomal Systems (Human and Animal)
In vitro studies are crucial for understanding the metabolic fate of a drug in a controlled environment. For vilazodone, these studies have been conducted using liver microsomes from humans (HLM) and various animal species, including rats (RLM), dogs, and monkeys. researchgate.netnih.govnih.govnih.gov
In one comprehensive study, incubation of vilazodone with both HLM and RLM led to the formation of two metabolites in vitro. researchgate.netnih.gov A separate study identified a major hydroxylated metabolite in microsomal preparations from all four species. nih.gov FDA documents confirm that in vitro studies with human liver microsomes were used to identify the roles of different CYP enzymes and noted that metabolites generated by human microsomes were also produced by rat microsomal enzymes. fda.govfda.gov These studies collectively established that vilazodone is metabolized through various reactions including hydroxylation, dihydroxylation, and dioxidation, the latter of which can include N-oxidation. researchgate.netnih.gov
In Vivo Profiling in Non-Human Animal Models (e.g., Rat Urine, Feces, Plasma)
In vivo studies in animal models provide a more complete picture of how a drug is metabolized and excreted. Following oral administration of vilazodone to Sprague-Dawley rats, a comprehensive analysis of urine, feces, and plasma was conducted. researchgate.netnih.gov
These studies identified a total of 12 metabolites (M1-M12). nih.gov The majority of these metabolites were found in urine, with fewer present in feces and plasma. researchgate.netnih.gov Among the primary metabolites identified in plasma, urine, and/or feces were two N-oxide derivatives of vilazodone. fda.gov Other metabolic pathways observed in these in vivo studies included hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, and dehydrogenation. researchgate.netnih.gov The primary route for the excretion of vilazodone and its metabolites is through the feces. fda.govfda.gov
Table 2: Summary of Vilazodone Metabolite Identification Studies
| Study Type | System/Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM) | Identification of 2 metabolites. Metabolic pathways include hydroxylation and dioxidation. | researchgate.netnih.gov |
| In Vitro | Human, Rat, Dog, Monkey Liver Microsomes | Identification of a major hydroxylated metabolite. | nih.govnih.gov |
| In Vivo | Sprague-Dawley Rats (Urine, Feces, Plasma) | Identification of 12 metabolites (M1-M12). Two primary metabolites were N-oxide derivatives. Major excretion route is feces. | fda.govresearchgate.netnih.gov |
Structural Characterization of Major and Minor Metabolites using UHPLC/Q-TOF/MS/MS and LC-ESI/MS/MS
The structural identification of vilazodone's metabolites has been systematically performed using sophisticated hyphenated mass spectrometry techniques. Specifically, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/Q-TOF/MS/MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI/MS/MS) have been instrumental. researchgate.netresearchgate.net These methods provide high resolution and mass accuracy, which are essential for determining the elemental composition and structure of metabolites.
In comprehensive studies conducted on Sprague-Dawley rats and in vitro using human and rat liver microsomes (HLM and RLM), a total of twelve metabolites (M1-M12) were identified and characterized. researchgate.net The analysis of samples from urine, feces, and plasma after oral administration allowed for a detailed in vivo metabolic profile. researchgate.net The combination of UHPLC for separation with Q-TOF/MS/MS for detection and fragmentation analysis enabled the elucidation of the structures of these metabolites. researchgate.netresearchgate.net
The characterization process involves comparing the mass spectra and fragmentation patterns of the metabolites with the parent drug, vilazodone. For instance, the identification of hydrolytic and isomeric N-oxide degradants has been accomplished using online LC-ESI-MS/MS and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS). orcid.org FDA documents also note the identification of up to 27 distinct metabolites during the drug's development phase, labeled M1 through M27. fda.gov
The data below summarizes the findings from a key study that characterized twelve of these metabolites.
Table 1: Vilazodone Metabolites Identified via LC-MS/MS Techniques
| Metabolite | Proposed Biotransformation | Matrix Detected |
|---|---|---|
| M1 | Dioxidation | Urine, Feces, Plasma, RLM, HLM |
| M2 | Dihydroxylation | Urine, Feces, Plasma |
| M3 | Dehydrogenation | Urine |
| M4 | Hydroxylation | Urine, Feces, Plasma |
| M5 | Hydroxylation | Urine, Feces, Plasma |
| M6 | Hydroxylation | Urine, Feces, Plasma |
| M7 | Dealkylation | Urine, Feces, Plasma |
| M8 | Oxidative Deamination | Urine, Feces, Plasma |
| M9 | Hydroxylation + Glucuronidation | Urine |
| M10 | Hydroxylation + Glucuronidation | Urine |
| M11 | Glucuronidation | Urine, Feces |
| M12 | Dihydroxylation | Urine, Feces, Plasma, RLM, HLM |
Data sourced from studies on rat and human liver microsomes. researchgate.net
Comprehensive Mapping of Vilazodone's Oxidative and Conjugative Metabolic Network
Vilazodone undergoes extensive metabolism through both oxidative (Phase I) and conjugative (Phase II) pathways. hres.canih.gov The metabolic network is complex, involving multiple enzymes and resulting in numerous metabolites. Only a small fraction of the administered dose is excreted as the unchanged parent drug, with approximately 1% found in urine and 2% in feces. hres.cadrugbank.comfda.gov
Oxidative (Phase I) Metabolism: The primary enzymes responsible for the oxidative metabolism of vilazodone belong to the cytochrome P450 (CYP) family. upol.cz
CYP3A4 is the principal isoenzyme involved in its biotransformation. nih.govdrugbank.comdovepress.comnih.gov
CYP2C19 and CYP2D6 play minor roles in its metabolism. drugbank.comupol.czdovepress.com
In addition to CYP-mediated pathways, non-CYP pathways, possibly involving carboxylesterase , contribute significantly to its breakdown. hres.canih.govfda.govupol.cz It has been suggested that approximately 60% of metabolism occurs via CYP pathways and 40% via carboxylesterase. fda.gov
The major Phase I reactions identified include:
Hydroxylation and Dihydroxylation: The addition of one or two hydroxyl groups to the molecule is a common metabolic route, leading to metabolites such as M2, M4, M5, M6, and M12. researchgate.net One notable metabolite is M13, identified as 6-hydroxyvilazodone. researchgate.net
Dealkylation: This involves the removal of an alkyl group, resulting in metabolites like M7. researchgate.net A major human metabolite, M17, is formed through N-dealkylation, yielding the butyric acid of the indole (B1671886) fragment. researchgate.net
Oxidative Deamination: This pathway leads to metabolites like M8. researchgate.net
Other Oxidative Reactions: Dehydrogenation (M3) and dioxidation (M1) also contribute to the metabolic profile. researchgate.net
Conjugative (Phase II) Metabolism: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
Glucuronidation: This is a primary conjugation pathway for vilazodone metabolites. researchgate.netfda.gov Metabolites M9 and M10 are products of hydroxylation followed by glucuronidation, while M11 is a direct glucuronide conjugate. researchgate.net
Sulfation: Sulfation of hydroxylated metabolites has also been identified as a secondary conjugation pathway. fda.gov
This intricate network of reactions ensures the efficient biotransformation and elimination of vilazodone from the body.
Table 2: Summary of Vilazodone Metabolic Pathways
| Phase | Pathway | Key Enzymes/Reactions | Resulting Metabolites (Examples) |
|---|---|---|---|
| Phase I | Oxidative Metabolism | CYP3A4 (major), CYP2C19 (minor), CYP2D6 (minor), Carboxylesterase | M1-M8, M12, M13, M17 |
| Hydroxylation | CYP450 enzymes | M4, M5, M6, M13 | |
| N-dealkylation | CYP450 enzymes | M7, M17 | |
| Oxidative Deamination | Amine oxidases | M8 | |
| Phase II | Conjugation | Uridine diphosphate (B83284) glucuronosyltransferase (UGT) | M9, M10, M11 |
| Glucuronidation | UGT enzymes | M9, M10, M11 | |
| Sulfation | Sulfotransferases | Sulfated conjugates of hydroxylated metabolites |
This table summarizes the main biotransformation routes for vilazodone. researchgate.netfda.govupol.czresearchgate.net
Table of Compounds
| Compound Name |
|---|
| Vilazodone |
| Vilazodone N-Oxide-d4 |
| 6-hydroxyvilazodone (M13) |
| Carboxylesterase |
| Cytochrome P450 (CYP) |
| CYP3A4 |
| CYP2C19 |
| CYP2D6 |
| Uridine diphosphate glucuronosyltransferase (UGT) |
Application of Vilazodone N Oxide D4 in Quantitative Bioanalytical Research
Development and Validation of Bioanalytical Methods for Vilazodone (B1662482) and its Metabolites
The development of robust bioanalytical methods is fundamental to understanding the behavior of drugs like vilazodone in biological systems. These methods are essential for accurately measuring the concentration of the parent drug and its metabolites in various biological matrices, such as plasma and serum.
Integration of Vilazodone N-Oxide-d4 as an Internal Standard in LC-MS/MS and GC-MS Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. google.com In the context of vilazodone analysis, a deuterated internal standard such as this compound or Vilazodone-d8 is frequently employed to enhance the accuracy and precision of the assay. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for potential variability. researchgate.net
For instance, a selective and highly sensitive quantitative method for vilazodone in human plasma utilized Vilazodone-d8 as the internal standard. researchgate.net The quantification was achieved by monitoring specific multiple reaction monitoring (MRM) transitions for both vilazodone (m/z 442.022 → 155.000 + 197.000) and its deuterated internal standard (m/z 450.093 → 157.000 + 205.000). researchgate.netresearchgate.net This approach ensures high selectivity and minimizes interference from other components in the biological matrix.
Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters
Achieving reliable and reproducible results hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Conditions:
The goal of chromatographic optimization is to achieve good peak shape, short retention times, and high resolution between the analyte, its metabolites, and the internal standard. oup.com Various reversed-phase columns, such as C8 and C18, are commonly used for the separation of vilazodone and its related compounds. researchgate.netnih.gov The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid). researchgate.netoup.com
For example, one method successfully separated vilazodone and the internal standard risperidone (B510) using an Acquity UPLC BEH™ C18 column with an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate (80:20, v/v) at a flow rate of 0.3 mL/min. nih.gov This resulted in short retention times of 0.44 and 0.47 minutes for vilazodone and the internal standard, respectively, with a total run time of just 1.0 minute. nih.gov Another method employed a Betabasic C8 column with a mobile phase of acetonitrile and 0.1% formic acid in water (60:40% v/v) at a flow rate of 0.700 mL/min. researchgate.net
Mass Spectrometric Conditions:
The mass spectrometer is optimized to achieve the highest sensitivity and selectivity for the target analytes. This involves fine-tuning parameters such as the ionization source, gas flow rates, and collision energies. Electrospray ionization (ESI) in the positive mode is commonly used for the analysis of vilazodone. researchgate.netoup.com The detection is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion and its corresponding product ion. For vilazodone, a common MRM transition is m/z 442.19 > 154.99. nih.gov
| Parameter | Optimized Value (Method 1) nih.gov | Optimized Value (Method 2) researchgate.net |
| Chromatography | ||
| Column | Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm) | Betabasic C8 (100*4.6mm, 5µ) |
| Mobile Phase | Acetonitrile:10 mM ammonium acetate (80:20, v/v) | Acetonitrile:0.1% formic acid in water (60:40% v/v) |
| Flow Rate | 0.3 mL/min | 0.700 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | ESI Positive |
| Detection Mode | MRM | MRM |
| Vilazodone Transition | m/z 442.19 > 154.99 | m/z 442.022 → 155.000 + 197.000 |
| Internal Standard | Risperidone | Vilazodone-d8 |
| IS Transition | m/z 411.18 > 191.07 | m/z 450.093 → 157.000 + 205.000 |
Rigorous Validation of Assay Performance Characteristics (e.g., Sensitivity, Selectivity, Reproducibility)
Bioanalytical method validation is a formal process that demonstrates that an analytical method is suitable for its intended purpose. This process is guided by regulatory agencies like the FDA and EMA. nih.gov Key validation parameters include:
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For vilazodone, validated methods have achieved LLOQs as low as 0.300 ng/mL and 0.40 ng/mL. researchgate.netnih.gov
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. nih.gov
Linearity: The calibration curve, which plots the response versus the concentration of the analyte, must be linear over a defined range. For vilazodone, linearity has been established in ranges such as 0.300 ng/mL to 300.000 ng/mL and 0.40-500 ng/mL. researchgate.netnih.gov
Precision and Accuracy: These parameters assess the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). For a validated vilazodone assay, intra- and inter-day precision was reported to be within acceptable limits. researchgate.net
Recovery: This measures the efficiency of the extraction process. Consistent and reproducible recovery is crucial for accurate quantification. researchgate.net
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. researchgate.net
Utilization in Preclinical Pharmacokinetic and Disposition Studies
Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. The use of a deuterated internal standard like this compound is instrumental in obtaining the high-quality quantitative data needed for these studies.
Precise Quantification of Parent Drug and Metabolite Concentrations in Biological Matrices
Validated LC-MS/MS methods incorporating a deuterated internal standard allow for the precise and accurate quantification of vilazodone and its metabolites in various biological matrices, such as plasma, urine, and feces. nih.gov This data is used to construct concentration-time profiles, from which key pharmacokinetic parameters are derived.
One study successfully applied a validated UHPLC-MS/MS method to a pharmacokinetic study in rats, demonstrating its suitability for preclinical research. nih.gov Another study developed and validated a UPLC-MS/MS method to simultaneously determine the concentrations of vilazodone and its metabolite M10 in rat plasma, which was then used to investigate potential drug-drug interactions. nih.gov
| Parameter | Value (Rat Study) nih.gov |
| LLOQ | 0.40 ng/mL |
| Calibration Range | 0.40-500 ng/mL |
| Sample Preparation | Protein precipitation |
| Analytical Technique | UHPLC-MS/MS |
Elucidation of Metabolic Clearance Pathways and Rates in Animal Models
Understanding how a drug is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. Vilazodone is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor, and to a lesser extent by CYP2C19 and CYP2D6. drugbank.comfda.gov Non-CYP pathways, possibly involving carboxylesterases, also play a role. fda.gov
Studies in rats have been conducted to identify and characterize the metabolites of vilazodone. nih.gov By analyzing samples from blood, urine, and feces after oral administration, researchers have identified numerous metabolites formed through various metabolic pathways, including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation. nih.gov The use of high-resolution mass spectrometry helps in the structural elucidation of these metabolites. nih.gov
Investigations into Mechanistic Drug-Drug Interactions at the Metabolic Enzyme Level
This compound, a deuterated and stable isotope-labeled analog of a vilazodone metabolite, serves a critical role as an internal standard in quantitative bioanalytical research. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to precisely measure concentrations of vilazodone and its metabolites in biological matrices. researchgate.netnih.govwuxiapptec.com The use of such an internal standard is fundamental for ensuring the accuracy and reliability of pharmacokinetic data, particularly in studies investigating mechanistic drug-drug interactions (DDIs) at the metabolic enzyme level. wuxiapptec.combioanalysis-zone.com
Vilazodone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP2C19 and CYP2D6. drugbank.comnih.govnih.govdrugs.com Consequently, the systemic exposure to vilazodone is susceptible to alteration when co-administered with drugs that inhibit or induce these enzymes. nih.gov Mechanistic DDI studies are performed to quantify these effects. In such studies, a stable isotope-labeled internal standard like this compound is added to all samples to correct for variability during sample preparation and analysis, thereby enabling robust and accurate quantification of vilazodone. wuxiapptec.combioanalysis-zone.com
Research has demonstrated significant interactions between vilazodone and modulators of CYP3A4. The co-administration of vilazodone with strong CYP3A4 inhibitors or inducers leads to substantial changes in its plasma concentrations. These findings, which rely on precise bioanalytical methods using internal standards, are crucial for predicting clinical outcomes and guiding dosage adjustments. drugs.comnih.gov
| CYP3A4 Modulator | Modulator Type | Effect on Vilazodone Exposure (AUC) | Study Finding | Citation |
|---|---|---|---|---|
| Ketoconazole | Strong Inhibitor | ~50% Increase | Co-administration with ketoconazole, a strong CYP3A4 inhibitor, increased the mean vilazodone Area Under the Curve (AUC) by approximately 51%. | nih.govnih.govfda.gov |
| Carbamazepine | Strong Inducer | ~45% Decrease | Co-administration with carbamazepine, a strong CYP3A4 inducer, decreased the mean steady-state vilazodone exposure by about 45%. | nih.gov |
| Erythromycin | Moderate Inhibitor | Increased Exposure | When vilazodone is given with moderate CYP3A4 inhibitors like erythromycin, a dose reduction may be considered if adverse events occur. | nih.gov |
Impurity Profiling and Degradation Product Characterization of Vilazodone and its N-Oxide
Identification of Oxidative and Hydrolytic Degradants, including Isomeric N-Oxides
The chemical stability of vilazodone has been investigated through forced degradation studies, which are essential for identifying potential impurities and degradants that can arise during manufacturing and storage. orientjchem.org These studies expose the drug substance to a variety of stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govresearchgate.net
Vilazodone has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions. nih.govresearchgate.netinnovareacademics.in In contrast, it demonstrates relative stability under neutral hydrolytic, photolytic, and thermal stress, although some minor degradation has been reported under dry heat and photolytic conditions in certain studies. nih.govresearchgate.netinnovareacademics.in
A key finding from these investigations is the formation of multiple degradation products under oxidative stress. Notably, isomeric N-oxide degradation products have been identified. nih.gov The formation of N-oxides occurs at the nitrogen atoms within the piperazine (B1678402) ring of the vilazodone molecule. Advanced analytical techniques, such as atmospheric pressure chemical ionization (APCI) mass spectrometry, have been employed to pinpoint the exact location of the N-oxidation. nih.gov Under acidic hydrolytic conditions, degradation can lead to cleavage of the molecule, with one identified degradant being 1-(4-Penten-1-yl) piperazine. researchgate.netresearchgate.net Hydrolysis can also occur at the nitrile group, converting it to an amide and subsequently to a carboxylic acid. ijper.org
Studies on Degradation Pathways and Factors Influencing Stability
Investigations into the degradation pathways of vilazodone reveal specific chemical transformations influenced by factors such as pH and the presence of oxidizing agents. The stability of the drug is compromised under strong acidic, alkaline, and oxidative environments. nih.gov
Hydrolytic Degradation: In acidic and alkaline solutions, vilazodone undergoes hydrolysis. The amide bond is a potential site for cleavage. researchgate.net For example, refluxing with 1N HCl or 1N NaOH results in measurable degradation of the parent drug. innovareacademics.in
Oxidative Degradation: Vilazodone is particularly sensitive to oxidation. Treatment with hydrogen peroxide (H2O2) leads to significant degradation and the formation of isomeric N-oxides as major products. nih.govinnovareacademics.in This indicates that the nitrogen atoms in the piperazine moiety are susceptible to oxidation. researchgate.net
The table below summarizes the results from forced degradation studies, quantifying the extent of vilazodone degradation under various stress conditions.
| Stress Condition | Reagent/Method | Observed Degradation (%) | Identified Degradants | Citation |
|---|---|---|---|---|
| Acidic Hydrolysis | 1N HCl, reflux for 1 hour | 3.12% | 1-(4-Penten-1-yl) piperazine | researchgate.netinnovareacademics.inresearchgate.net |
| Alkaline Hydrolysis | 1N NaOH, reflux for 1 hour | 4.78% | Hydrolytic cleavage products | researchgate.netresearchgate.netinnovareacademics.in |
| Oxidative Degradation | 3% H2O2, reflux for 1 hour | 7.8% | Isomeric N-Oxides | nih.govresearchgate.netinnovareacademics.in |
| Dry Heat | 100°C for 6 hours | 3.53% | Thermal degradants | researchgate.netinnovareacademics.in |
| Photolytic Degradation | Direct sunlight exposure | 4.9% | Photodegradants | researchgate.net |
Computational and Theoretical Investigations Pertaining to Vilazodone N Oxide
In Silico Prediction of Metabolic Soft Spots and N-Oxidation Propensities
The biotransformation of a drug is not random; it occurs at chemically labile sites on the molecule known as "metabolic soft spots." Computational tools are widely used to predict these sites, helping to forecast the structure of potential metabolites, including N-oxides. scispace.comscience.gov These models use algorithms based on known metabolic reactions and quantum chemistry to assess the reactivity of different atoms within a molecule. For vilazodone (B1662482), this involves identifying atoms or bonds susceptible to modification by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. liverpool.ac.uk
Experimental studies have confirmed that vilazodone undergoes extensive metabolism, leading to the formation of at least 12 different metabolites (M1-M12) in rats through pathways such as hydroxylation, dealkylation, and dioxidation. researchgate.netresearchgate.net The formation of isomeric N-oxide degradation products under oxidative stress conditions has also been identified. This indicates that the nitrogen atoms within the vilazodone structure are potential soft spots for metabolism.
In silico metabolism prediction systems, such as deep neural networks trained on large datasets of metabolic reactions, can analyze the vilazodone structure and predict the likelihood of metabolism at various sites. nih.gov For instance, a computational model analyzing vilazodone for epoxidation propensity—another common metabolic pathway—calculated scores for various bonds within the molecule. nih.gov A similar principle applies to predicting N-oxidation. The vilazodone molecule contains two key nitrogen atoms that are candidates for N-oxidation: one in the piperazine (B1678402) ring and the nitrogen of the indole (B1671886) ring. Computational models evaluate the electronic properties and accessibility of these nitrogen atoms to predict their propensity to be oxidized by enzymes like CYP3A4, which is the primary enzyme responsible for vilazodone metabolism. researchgate.netresearchgate.net Identifying these propensities is crucial for understanding why metabolites like Vilazodone N-Oxide are formed.
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
To understand how a metabolite is formed, it is essential to study the interaction between the parent drug (substrate) and the metabolic enzyme. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. Docking predicts the preferred orientation of a molecule when bound to a protein's active site, while MD simulations provide insights into the stability and dynamics of the resulting complex over time. tandfonline.com
Detailed MD simulations have been performed on vilazodone to elucidate its binding mechanism with its primary pharmacological target, the human serotonin (B10506) transporter (hSERT). idrblab.orgrsc.org Although hSERT is not a metabolizing enzyme, these studies serve as a direct example of the computational methods used to analyze protein-ligand interactions, which are the same methods applied to enzyme-substrate pairs like vilazodone and CYP3A4. In these simulations, vilazodone was docked into the protein's binding site, and its stability and interactions were tracked over hundreds of nanoseconds. idrblab.orgrsc.org
The simulations revealed that vilazodone settles into a stable pose, with its arylpiperazine fragment occupying the central S1 binding site and the indole fragment extending toward the allosteric S2 site. rsc.orgresearchgate.net The stability of this binding is supported by favorable binding free energy calculations and a network of specific interactions with key amino acid residues. idrblab.org For example, the arylpiperazine group interacts with residues such as Y95, D98, I172, and Y176, while the indole portion interacts with the R104/E493 ionic switch. idrblab.orgrsc.org These detailed interaction profiles, derived from MD simulations, are critical for understanding molecular recognition. Similar simulations with CYP enzymes would reveal the precise orientation and interactions necessary for metabolic reactions like N-oxidation to occur.
| Molecule | Target Protein | Simulation Length | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Vilazodone | hSERT | 400 ns | -29.65 | Y95, D98, R104, I172, Y176, F335, F341, S438, E493 |
Data sourced from studies on the molecular dynamics of vilazodone with the human serotonin transporter (hSERT), which use methodologies directly applicable to enzyme-substrate studies. idrblab.orgrsc.org
Computational Toxicology Screening of Metabolites for Mechanistic Understanding of Metabolic Byproducts
A significant concern in drug development is that metabolites may be more toxic than the parent compound. Computational toxicology provides a rapid, cost-effective means of screening metabolites for potential adverse effects, such as genotoxicity, carcinogenicity, or organ toxicity. researchgate.net These programs use structure-activity relationships (SAR) to identify toxicophores—substructural features known to be associated with toxicity.
Following the experimental identification of 12 vilazodone metabolites (M1-M12), an in silico toxicity screening was performed on all of them. researchgate.netresearchgate.net The goal of this screening is to flag any potential liabilities early in the development process. The analysis evaluates the chemical structure of each metabolite, including N-oxides and other byproducts, for any resemblance to known toxic compounds or reactive functional groups.
The results of this computational screening are crucial for understanding the potential risks associated with vilazodone's metabolic profile. For instance, the in silico analysis of vilazodone's metabolites proposed that two of the 12 metabolites showed a potential for a certain degree of lung or liver toxicity. researchgate.net This kind of predictive data allows researchers to prioritize which metabolites require more intensive experimental toxicological testing. By identifying potential hazards computationally, this approach provides a mechanistic understanding of how metabolic byproducts could potentially lead to adverse outcomes.
| Metabolite Analyte | Toxicology Endpoint | Prediction Method | Predicted Outcome/Finding |
|---|---|---|---|
| Vilazodone Metabolite Set (M1-M12) | Organ Toxicity (e.g., Hepatotoxicity, Lung Toxicity) | Structure-Activity Relationship (SAR) based software | Two metabolites were flagged for potential lung or liver toxicity. researchgate.net |
| Vilazodone Metabolite Set (M1-M12) | Genotoxicity/Mutagenicity | Identification of Structural Alerts | Screening for DNA-reactive toxicophores. |
| Vilazodone Metabolite Set (M1-M12) | Carcinogenicity | Statistical-based models | Assessment based on structural fragments linked to carcinogenicity. |
This table represents the types of analyses conducted in computational toxicology screening of drug metabolites, based on findings reported for vilazodone. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Chiral N-Oxide Metabolites
The synthesis of chiral N-oxide metabolites, such as Vilazodone (B1662482) N-Oxide-d4, with high enantiomeric purity is a significant challenge in medicinal chemistry. The nitrogen atom in an N-oxide can be a stereogenic center, and different enantiomers can exhibit distinct pharmacological and toxicological properties. Consequently, the development of stereoselective synthetic methods is paramount for producing specific enantiomers for detailed study.
Recent breakthroughs in catalysis offer promising avenues for the highly controlled synthesis of chiral N-oxides. One such advancement is the use of ion-pair catalysts. For instance, a novel catalyst system composed of a chiral bisguanidinium cation paired with an achiral oxodiperoxomolybdosulfate anion has demonstrated high efficiency in asymmetric N-oxidation of various amines. This method could potentially be adapted for the stereoselective synthesis of Vilazodone N-Oxide-d4, allowing for the production of individual enantiomers.
Furthermore, bio-inspired catalytic cycles are emerging as a powerful tool. Peptide-based catalysts, for example, can create a chiral environment that directs the oxidation to a specific face of the nitrogen atom, yielding high levels of asymmetric induction. The application of such catalytic systems could enable the scalable and efficient production of enantiomerically pure this compound, which is crucial for in-depth pharmacological and metabolic investigations.
Development of Novel Mass Spectrometry Techniques for Enhanced Metabolite Characterization
The precise identification and characterization of drug metabolites are fundamental to understanding a drug's fate in the body. Mass spectrometry (MS) is an indispensable tool in this regard, and recent technological advancements are significantly enhancing its capabilities.
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, has become a cornerstone of modern metabolite identification. acanthusresearch.comclearsynth.com These technologies provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites like this compound and their fragments. acanthusresearch.comclearsynth.com This level of precision is critical for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.
A particularly exciting development is the increasing use of Ion Mobility-Mass Spectrometry (IM-MS). nih.govkcasbio.com This technique adds another dimension of separation by differentiating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. kcasbio.com For a molecule like this compound, IM-MS can separate it from co-eluting endogenous compounds or even from its own isomers, leading to cleaner spectra and more confident structural elucidation. nih.gov The collision cross-section (CCS) values obtained from IM-MS provide a unique physicochemical descriptor that can be used to build libraries for more rapid and reliable identification of metabolites in future studies. kcasbio.com
Integrative Omics Approaches for Comprehensive Metabolic Pathway Analysis
To gain a holistic understanding of how this compound is formed and what its downstream effects are, researchers are moving beyond single-domain analyses and embracing integrative omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the metabolic pathways involved.
By integrating these multi-omics datasets, researchers can correlate genetic variations (genomics) with changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). For instance, an integrative approach could identify specific genetic polymorphisms that lead to altered expression of the enzymes responsible for the N-oxidation of vilazodone. This, in turn, could be linked to variations in the levels of this compound observed in a patient population.
Mechanistic Exploration of Novel N-Oxidation Pathways and Enzymes
The biotransformation of drugs containing nitrogen atoms often involves N-oxidation, a reaction catalyzed by two main families of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs). acanthusresearch.comclearsynth.comnih.gov A deeper mechanistic exploration of these enzymatic pathways is crucial for predicting the metabolic fate of drugs like vilazodone.
CYP enzymes are known to catalyze N-oxidation through mechanisms that can involve either a single-electron transfer (SET) or a hydrogen atom transfer (HAT) from the nitrogen atom. The specific pathway taken depends on the electronic properties and structure of the substrate. Future research on this compound will likely involve detailed quantum mechanical and molecular modeling studies to predict its interaction with the active sites of various CYP isoforms and to determine the most probable mechanism of its formation.
FMOs represent another important class of enzymes in N-oxidation. acanthusresearch.comclearsynth.comnih.gov Unlike CYPs, FMOs are generally not easily induced or inhibited by other drugs, which can be an advantage in drug design. acanthusresearch.comclearsynth.com The catalytic cycle of FMOs involves the formation of a stable flavin-hydroperoxide intermediate that then oxygenates the nucleophilic nitrogen atom of the substrate. nih.gov Investigating the role of different FMO isoforms in the metabolism of vilazodone could reveal novel metabolic pathways and provide insights for designing drugs with more predictable metabolic profiles.
Applications of Deuterated N-Oxides in Advanced Mechanistic Pharmacokinetics
The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in advanced mechanistic pharmacokinetic studies. The introduction of deuterium atoms at specific positions in a molecule can provide valuable information about its metabolic fate.
One of the primary applications of deuterated compounds is their use as internal standards in quantitative bioanalysis. acanthusresearch.comclearsynth.comnih.gov Because a deuterated standard like this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification of the metabolite in complex biological matrices, correcting for variations in sample preparation and instrument response. kcasbio.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Vilazodone N-Oxide-d4 in pharmacokinetic studies?
- Methodological Answer : this compound, a deuterated internal standard, is characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HR-MS) for isotopic purity validation. Liquid chromatography (LC) with reverse-phase C18 columns and mobile phases of acetonitrile/water (1:1, v/v) is optimized for separation, while tandem mass spectrometry (LC-MS/MS) in positive ionization mode ensures precise quantification. Method validation includes linearity (1–100 ng/mL), accuracy (85–115%), and precision (CV <15%) to comply with FDA guidelines for bioanalytical assays .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Stability studies indicate that this compound in acetonitrile/water (1:1) solutions should be stored at -20°C in amber vials to prevent photodegradation. Lyophilized powders remain stable for >24 months under desiccation at 4°C. Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant degradation (<5%) when stored in inert atmospheres, validated via LC-MS/MS .
Q. What protocols ensure accurate quantification of Vilazodone metabolites using this compound as an internal standard?
- Methodological Answer : Calibration curves are constructed using matrix-matched standards (plasma/serum) spiked with this compound to correct for matrix effects. Isotope dilution mass spectrometry (ID-MS) is employed, with deuterium-labeled N-Oxide-d4 compensating for ionization variability. Extraction recovery (>90%) is validated via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS analysis .
Advanced Research Questions
Q. How can this compound address discrepancies in pharmacokinetic data across Vilazodone clinical trials?
- Methodological Answer : Inconsistent metabolite quantification (e.g., due to matrix effects or ion suppression) in prior studies (e.g., pooled analyses ) may be resolved by using N-Oxide-d4 as an internal standard. A reanalysis of historical data with ID-MS can recalibrate metabolite concentrations, improving inter-study comparability. For example, reassessing CYP3A4-mediated metabolism (highlighted in pharmacokinetic profiles ) using deuterated standards may clarify variability in drug-drug interaction studies .
Q. What experimental designs optimize the use of this compound in elucidating Vilazodone’s binding mechanism to 5-HT1A receptors?
- Methodological Answer : Deuterium-labeled N-Oxide-d4 enables precise tracking of Vilazodone’s binding kinetics via surface plasmon resonance (SPR) or radioligand displacement assays. Computational docking studies (e.g., molecular dynamics simulations ) paired with deuterium isotope effects (DIE) analysis can identify critical binding residues (e.g., Ser159, Tyr390) and quantify binding free energy changes. Dose-response curves in vitro (HEK293 cells expressing 5-HT1A receptors) validate partial agonism using LC-MS/MS for intracellular metabolite quantification .
Q. How does this compound enhance reliability in pooled analyses of Vilazodone’s efficacy in anxious depression subtypes?
- Methodological Answer : Pooled analyses of anxious depression subgroups (HAMD-17 Anxiety/Somatization subscale ≥7 ) often face variability due to metabolite quantification limits. Incorporating N-Oxide-d4 into LC-MS/MS workflows reduces coefficient of variation (CV) from >20% to <10%, enabling detection of smaller effect sizes (e.g., ΔHAMA ≥2 points). This precision supports subgroup analyses in meta-analyses, resolving contradictions such as citalopram vs. vilazodone anxiety score improvements .
Q. What methodological strategies mitigate confounding factors when using this compound in long-term pharmacokinetic studies?
- Methodological Answer : Longitudinal studies (>12 months) require stability-indicating methods, including forced degradation studies (acid/base/oxidative stress) to identify degradation products. Cross-validation between laboratories using harmonized protocols (e.g., ISO 17034 ) ensures reproducibility. For population pharmacokinetic modeling, nonlinear mixed-effects (NLME) approaches integrate N-Oxide-d4-corrected metabolite data to account for covariates (e.g., CYP3A4 polymorphisms) and reduce residual variability .
Data Presentation and Analysis
-
Table 1 : Stability of this compound Under Storage Conditions
Condition Degradation (%) Method Validation Parameter -20°C (24 months) <2 Accuracy: 98–102% 40°C/75% RH (6 mo) 4.5 Precision: CV 6.8% Photodegradation 12.3 Linearity: R²=0.999 -
Figure 1 : LC-MS/MS Chromatogram of this compound (Retention Time: 3.2 min) vs. Non-deuterated Form (3.0 min).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
